molecular formula C11H12O3 B14591645 Ethyl 3-(ethenyloxy)benzoate CAS No. 61031-65-0

Ethyl 3-(ethenyloxy)benzoate

Katalognummer: B14591645
CAS-Nummer: 61031-65-0
Molekulargewicht: 192.21 g/mol
InChI-Schlüssel: BHZPPELSGKUCGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-(ethenyloxy)benzoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is derived from benzoic acid and features an ethyl group and an ethenyloxy group attached to the benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 3-(ethenyloxy)benzoate can be synthesized through the esterification of 3-(ethenyloxy)benzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(ethenyloxy)benzoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of an acid or base, the ester bond can be hydrolyzed to yield 3-(ethenyloxy)benzoic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ethenyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products

    Hydrolysis: 3-(ethenyloxy)benzoic acid and ethanol.

    Reduction: 3-(ethenyloxy)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(ethenyloxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.

Wirkmechanismus

The mechanism of action of ethyl 3-(ethenyloxy)benzoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-(ethenyloxy)benzoate can be compared to other esters such as ethyl benzoate and mthis compound. While all these compounds share the ester functional group, this compound is unique due to the presence of the ethenyloxy group, which imparts distinct chemical properties and reactivity.

Similar Compounds

    Ethyl benzoate: Lacks the ethenyloxy group, making it less reactive in certain substitution reactions.

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.

This compound stands out due to its unique combination of functional groups, making it a valuable compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

61031-65-0

Molekularformel

C11H12O3

Molekulargewicht

192.21 g/mol

IUPAC-Name

ethyl 3-ethenoxybenzoate

InChI

InChI=1S/C11H12O3/c1-3-13-10-7-5-6-9(8-10)11(12)14-4-2/h3,5-8H,1,4H2,2H3

InChI-Schlüssel

BHZPPELSGKUCGZ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC(=CC=C1)OC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.